molecular formula C14H10N4S2 B4541163 {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile

{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile

Cat. No.: B4541163
M. Wt: 298.4 g/mol
InChI Key: DCNQPCLGPPAQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile is a useful research compound. Its molecular formula is C14H10N4S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.03468868 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future research directions for “{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile” could involve exploring its potential biological activities, as similar compounds have shown a range of activities including antimicrobial, antifungal, and anti-inflammatory effects . Additionally, the synthesis of new derivatives and analogs could be an interesting area of study .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets through electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the concentrations of similar pollutants can change with tidal conditions and are positively correlated with suspended particulate matter (spm), dissolved organic carbon (doc), and chlorophyll a but negatively correlated with salinity . This suggests that similar environmental factors could potentially influence the action of {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile.

Properties

IUPAC Name

2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c15-8-10-20-14-17-16-13(12-7-4-9-19-12)18(14)11-5-2-1-3-6-11/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNQPCLGPPAQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Reactant of Route 2
Reactant of Route 2
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Reactant of Route 3
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Reactant of Route 4
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Reactant of Route 5
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Reactant of Route 6
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.